molecular formula C6H11ClF3N B2791278 1-Cyclopropyl-2,2,2-trifluoro-N-methylethanamine;hydrochloride CAS No. 1940136-61-7

1-Cyclopropyl-2,2,2-trifluoro-N-methylethanamine;hydrochloride

Cat. No.: B2791278
CAS No.: 1940136-61-7
M. Wt: 189.61
InChI Key: IHOJFCZHGWPYMZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2,2-trifluoro-N-methylethanamine hydrochloride (CAS: 75702-99-7) is a fluorinated amine salt with a cyclopropyl group at position 1, a trifluoroethyl backbone, and an N-methyl substitution on the amine. Its molecular formula is C₆H₁₁ClF₃N, with a molecular weight of 193.61 g/mol. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in antiviral and central nervous system (CNS) drug development . The trifluoroethyl group enhances metabolic stability, while the cyclopropyl moiety reduces steric hindrance compared to bulkier rings like cyclopentyl .

Properties

IUPAC Name

1-cyclopropyl-2,2,2-trifluoro-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-10-5(4-2-3-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOJFCZHGWPYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940136-61-7
Record name (1-cyclopropyl-2,2,2-trifluoroethyl)(methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,2,2-trifluoro-N-methylethanamine;hydrochloride can be synthesized through several methods, including the reaction of cyclopropylamine with trifluoroacetic anhydride followed by methylation. The reaction conditions typically involve the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using specialized equipment to maintain precise reaction conditions. The process involves the continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,2,2-trifluoro-N-methylethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

1-Cyclopropyl-2,2,2-trifluoro-N-methylethanamine;hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of chemical reactions and mechanisms. Additionally, it finds applications in the field of materials science for the creation of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. The exact mechanism of action depends on the specific application and the biological system being studied. For example, in pharmaceutical research, the compound may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features Applications/Notes
1-Cyclopropyl-2,2,2-trifluoro-N-methylethanamine hydrochloride C₆H₁₁ClF₃N 75702-99-7 193.61 N-methyl, cyclopropyl, trifluoroethylamine Intermediate in CNS drugs
(1R)-1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride C₅H₉ClF₃N 1160756-75-1 175.58 R-enantiomer, lacks N-methyl Antiviral drug synthesis
2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride C₆H₁₁ClF₃N 1354960-98-7 193.61 Cyclopropyl on C2, propanamine backbone Unspecified; high structural similarity
1-Cyclopentyl-2,2,2-trifluoroethanamine hydrochloride C₇H₁₃ClF₃N 1376380-74-3 203.64 Cyclopentyl ring, longer carbon chain Increased lipophilicity, metabolic studies
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride C₁₀H₁₃ClFN 844470-82-2 201.67 Fluorophenyl substitution, chiral center Aromatic interaction in receptor binding
Cyclopropyl Norfentanyl Hydrochloride C₁₅H₂₀ClN₂O 1432-04-8 280.80 Piperidine core, opioid analog Forensic and opioid research

Key Findings from Comparative Studies

This modification may enhance blood-brain barrier permeability, making it relevant for CNS-targeted drugs .

Enantiomeric Differences: The R-enantiomer (CAS: 1160756-75-1) is explicitly noted for antiviral activity, whereas the S-enantiomer (if synthesized) could exhibit divergent binding affinities due to stereochemical preferences in biological systems .

Cyclopentyl derivatives are more prone to oxidative metabolism but offer enhanced solubility in lipid-rich environments .

Functional Group Variations :

  • The fluorophenyl group in (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride introduces π-π stacking interactions, which are absent in the trifluoroethyl-based target compound. This difference is critical in designing receptor-specific ligands .

Pharmacological Implications: Cyclopropyl Norfentanyl (CAS: 1432-04-8) demonstrates how structural complexity (e.g., piperidine core) shifts applications to opioid research, contrasting with the simpler trifluoroethylamine backbone of the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopropyl-2,2,2-trifluoro-N-methylethanamine hydrochloride, and how does the trifluoromethyl group influence reaction conditions?

  • Methodological Answer : Synthesis typically involves multi-step sequences, including cyclopropane ring formation followed by amine functionalization. The trifluoromethyl group introduces steric and electronic effects, necessitating anhydrous conditions and catalysts like palladium for cross-coupling reactions. For example, cyclopropanation via Simmons-Smith reactions may require temperature modulation (e.g., −20°C to 25°C) to avoid decomposition . Purification via recrystallization or column chromatography is critical due to hygroscopic tendencies.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : <sup>19</sup>F NMR is essential to verify trifluoromethyl group integrity (δ −60 to −70 ppm). <sup>1</sup>H NMR should show cyclopropane protons as multiplet signals (δ 0.8–1.5 ppm) and methylamine protons as a singlet (δ 2.3–2.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C6H10ClF3N, exact mass 192.04 Da). Fragmentation patterns include loss of HCl (m/z 156) and cyclopropane ring cleavage .
  • HPLC : Use C18 columns with trifluoroacetic acid (0.1%) in acetonitrile/water (gradient: 5–95% over 20 min) to assess purity (>98%) .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data between 1-cyclopropyl-2,2,2-trifluoro-N-methylethanamine hydrochloride and its difluoro analog?

  • Methodological Answer : Comparative studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) reveal that the trifluoromethyl group enhances binding entropy but reduces affinity for serotonin receptors (e.g., 5-HT2A Kd = 12 nM vs. 45 nM for difluoro analog). Computational docking (e.g., AutoDock Vina) can model steric clashes caused by the bulkier CF3 group . Validate findings with in vitro functional assays (cAMP or calcium flux).

Q. How do trace impurities (e.g., N-methylated byproducts) impact pharmacological activity, and what analytical methods detect them?

  • Methodological Answer :

  • Impurity Profiling : LC-MS/MS with a Q-TOF detector identifies N-methylated impurities (e.g., m/z 206.05 [M+H]<sup>+</sup>). Limit quantitation (LOQ) should be ≤0.1% .
  • Impact Assessment : Test impurities in receptor-binding assays (IC50 shifts >10% indicate significant interference). For example, N-methylated derivatives may act as partial agonists at dopamine D2 receptors .

Q. What are the challenges in designing stable formulations for in vivo studies, and how can they be mitigated?

  • Methodological Answer : The compound’s hygroscopicity requires lyophilization or storage in anhydrous DMSO. For aqueous dosing, use cyclodextrin-based encapsulation (e.g., sulfobutyl ether-β-cyclodextrin) to enhance solubility (up to 5 mg/mL) and stability (t1/2 >24 h at 4°C) . Validate bioavailability via pharmacokinetic studies (Cmax and AUC0–24 in rodent models).

Comparative and Mechanistic Questions

Q. How does the cyclopropane ring affect metabolic stability compared to non-cyclic analogs?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and monitor via LC-MS. The cyclopropane ring reduces CYP3A4-mediated oxidation (t1/2 = 120 min vs. 45 min for linear analogs). Use deuterated analogs to confirm metabolic hotspots .

Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) paired with docking (Schrödinger Suite) model interactions with CYP2D6. Key residues (e.g., Phe120) engage in π-π stacking with the cyclopropane ring, inhibiting metabolism. Validate with inhibition assays (IC50 values) .

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